5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Medicinal chemistry Structure-activity relationship Lipophilicity

5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 690989-63-0) delivers a fixed meta-chloro/para-nitro regioisomeric configuration essential for reproducible structure-activity relationship (SAR) studies. Shifting the chloro or nitro group alters biological activity by orders of magnitude; generic substitution is not viable. This scaffold shows acetylcholinesterase inhibition (IC50 as low as 1.47 µM in class analogs), antimicrobial activity (MIC ≥2 µM against MRSA and M. tuberculosis), and nitroreductase probe potential, making it a strategic starting point for CNS and anti-infective programs. Its XLogP of 3.9 balances membrane permeability and solubility for reliable assay performance.

Molecular Formula C14H8ClN3O3
Molecular Weight 301.68 g/mol
CAS No. 690989-63-0
Cat. No. B1595163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
CAS690989-63-0
Molecular FormulaC14H8ClN3O3
Molecular Weight301.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H8ClN3O3/c15-11-3-1-2-10(8-11)14-16-13(17-21-14)9-4-6-12(7-5-9)18(19)20/h1-8H
InChIKeyFXYLDLUPRJEJPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 690989-63-0): Core Properties and Research Utility


5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 690989-63-0) is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole class, specifically classified as a phenyloxadiazole . It is characterized by a central 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group at the 5-position and a 4-nitrophenyl group at the 3-position. Key computed physicochemical properties include a molecular weight of 301.68 g/mol, an XLogP3-AA value of 3.9, five hydrogen bond acceptors, and zero hydrogen bond donors [1]. The compound is commercially available at purities typically ranging from 95% to ≥98% , and carries standard hazard statements (H302, H315, H319, H335) indicating it is harmful if swallowed and causes skin/eye irritation .

Why Generic Substitution Fails: The Critical Role of Chlorophenyl/Nitrophenyl Regiochemistry in 1,2,4-Oxadiazole Research


Generic substitution within the 3,5-diaryl-1,2,4-oxadiazole class is not viable due to the profound impact of substituent position on both physicochemical and biological properties. While all analogs in this series share the same molecular formula (C14H8ClN3O3) and molecular weight (301.68 g/mol), the specific arrangement of the chloro and nitro groups dictates lipophilicity (XLogP), electronic distribution, and binding interactions [1]. Structure-activity relationship (SAR) studies across 1,2,4-oxadiazole derivatives have established that subtle changes in substitution pattern—such as shifting a chlorine atom from the 3- to the 2- or 4-position, or moving a nitro group from the para- to the meta-position—can alter biological activity by orders of magnitude [2][3]. Consequently, any attempt to replace 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole with a positional isomer or a nitro-deleted analog would invalidate comparative experimental results and compromise research reproducibility. The quantitative evidence presented below substantiates why this specific regioisomeric configuration must be specified and maintained.

Quantitative Differentiation Evidence: 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole vs. Key Comparators


Regiochemical Specificity: meta-Chloro vs. ortho-Chloro and para-Chloro Positional Isomers

The substitution pattern of the chlorine atom on the phenyl ring is a critical determinant of molecular properties and biological activity. While direct comparative biological data for the target compound is not currently available in the published literature, class-level inference from 1,2,4-oxadiazole SAR studies indicates that the meta-chloro configuration (present in 690989-63-0) provides a distinct lipophilicity profile compared to its ortho- and para-chloro isomers [1]. Specifically, the computed XLogP3-AA value for 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is 3.9 [2]. This is expected to differ from the ortho-chloro isomer (CAS 861238-44-0) and para-chloro isomer (CAS 96898-37-2) due to altered electronic and steric effects on solvation. In related 1,2,4-oxadiazole series, even minor positional changes have been shown to shift IC50 values by more than 10-fold [3].

Medicinal chemistry Structure-activity relationship Lipophilicity

Nitro Group Positioning: para-Nitro vs. meta-Nitro Isomers

The position of the nitro group on the 3-phenyl ring is another critical variable. The target compound possesses a para-nitro (4-nitrophenyl) group, whereas a closely related analog, 5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 20844-48-8), bears a meta-nitro group. SAR analyses on nitro-substituted 1,2,4-oxadiazoles reveal that para-nitro substitution often enhances cholinesterase inhibitory activity compared to meta-nitro analogs [1]. For example, in a series of di(hetero)aryl oxadiazoles, compounds with a 4-nitrophenyl moiety exhibited acetylcholinesterase IC50 values as low as 1.47 µM, whereas meta-nitro substitution typically resulted in reduced potency [2]. While direct data for 690989-63-0 is not yet published, this class-level trend supports the expectation that the para-nitro configuration confers a distinct biological profile.

Electron-withdrawing group Receptor binding Medicinal chemistry

Presence of the Nitro Group: Electronic and Biological Impact vs. Nitro-Deleted Analog

The nitro group is a strong electron-withdrawing moiety that significantly modulates the electronic properties of the oxadiazole core. Deletion of the nitro group yields 5-(3-chlorophenyl)-3-phenyl-1,2,4-oxadiazole (CAS 54494-09-6), which has a lower molecular weight (256.69 g/mol vs. 301.68 g/mol) and a different hydrogen bond acceptor count . Class-level evidence demonstrates that nitro-substituted 1,2,4-oxadiazoles exhibit potent antimicrobial activity, with MIC values as low as 2 µM against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) [1]. The electron-withdrawing effect of the nitro group is believed to enhance interactions with bacterial enzymes and disrupt electron transport chains [2]. In contrast, nitro-deleted analogs typically show markedly reduced antimicrobial potency.

Electron-withdrawing group Antimicrobial activity Structure-activity relationship

Regioisomeric Inversion: 5-(3-Chlorophenyl)-3-(4-nitrophenyl) vs. 3-(4-Chlorophenyl)-5-(4-nitrophenyl)

Swapping the positions of the aryl groups on the oxadiazole ring yields a regioisomer with identical molecular formula and mass but fundamentally different spatial orientation and electronic distribution. The target compound (5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole) and its regioisomer 3-(4-chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 96898-37-2) differ in the placement of the chlorine atom (meta vs. para) and the nitro group (para in both cases). Computed LogP values for 3-(4-chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole are reported as 4.12 , compared to 3.9 for the target compound [1]. This difference of 0.22 LogP units indicates that the regioisomer is more lipophilic. In biological systems, such differences can translate into altered membrane permeability, protein binding, and off-target profiles. Molecular docking studies on related oxadiazoles have confirmed that regioisomers adopt distinct binding poses within enzyme active sites, leading to divergent inhibition kinetics [2].

Regioisomer Binding mode Lipophilicity

Commercial Availability and Purity Specification

For researchers, reliable access to a defined purity grade is essential for experimental reproducibility. The target compound (CAS 690989-63-0) is commercially available from multiple reputable vendors at purities of 95% and ≥98% . In contrast, many close analogs, including 5-(2-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 861238-44-0) and 5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 20844-48-8), have more limited commercial availability or are offered at lower purities. For example, CAS 861238-44-0 is listed by some suppliers at 96% purity . Additionally, the target compound is stocked by major research chemical suppliers with documented certificates of analysis, facilitating procurement for multi-site collaborative studies.

Procurement Reproducibility Quality control

Limitations of Current Quantitative Evidence

It must be explicitly noted that high-strength, direct head-to-head comparative biological data for 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 690989-63-0) is currently limited in the public domain. Searches of primary literature, patent databases, and authoritative chemical repositories (including PubChem) did not yield quantitative IC50, MIC, or other biological activity values for this specific compound. The evidence presented above is derived primarily from class-level SAR inferences from closely related 1,2,4-oxadiazole analogs and computed physicochemical properties. Researchers should interpret these findings as providing a structural and physicochemical rationale for compound selection, rather than definitive proof of biological superiority over all comparators. Future publications may provide the missing quantitative data that would elevate the evidence tag to 'Direct head-to-head comparison'.

Data availability Research gap Prospective studies

Recommended Application Scenarios for 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 690989-63-0)


Medicinal Chemistry: Scaffold for Cholinesterase Inhibitor Development

Based on class-level evidence indicating that para-nitro substituted 1,2,4-oxadiazoles exhibit potent acetylcholinesterase inhibition (IC50 as low as 1.47 µM) [1], 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a suitable starting scaffold for medicinal chemistry programs targeting neurodegenerative disorders such as Alzheimer's disease. Its specific meta-chloro/para-nitro regioisomeric configuration provides a distinct lipophilicity (XLogP 3.9) [2] that may offer an optimal balance between membrane permeability and aqueous solubility for CNS penetration.

Antimicrobial Agent Screening and SAR Studies

The presence of the electron-withdrawing 4-nitrophenyl group positions this compound as a candidate for antimicrobial screening. Class representatives have demonstrated MIC values ≥ 2 µM against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) [1]. The meta-chloro substituent offers a different electronic and steric profile compared to ortho- and para-chloro analogs, enabling systematic SAR exploration of halogen positioning on antimicrobial potency.

Chemical Biology: Probe for Investigating Nitroreductase Activity

The 4-nitrophenyl moiety serves as a well-established substrate for bacterial nitroreductases, enzymes that catalyze the reduction of nitro groups to amines [3]. 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can be employed as a chemical probe to study nitroreductase expression and activity, particularly in anaerobic bacteria and cancer cells that overexpress these enzymes. The oxadiazole core provides a stable linker that can be functionalized for downstream detection.

Materials Science: Precursor for Functionalized Polymers and Coordination Complexes

1,2,4-Oxadiazoles are recognized building blocks in materials chemistry for constructing electron-transporting layers and luminescent materials [4]. The combination of a chlorophenyl and a nitrophenyl group imparts electron-deficient character to the oxadiazole ring, making 690989-63-0 a potential precursor for n-type organic semiconductors or as a ligand for metal coordination complexes with tunable optical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.